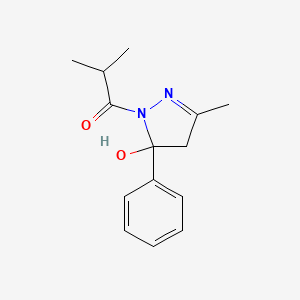
1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol, also known as IMPY, is a compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazole derivatives and has been found to exhibit interesting biological activities.
Wirkmechanismus
The mechanism of action of 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol involves its ability to bind to amyloid-beta plaques. This binding is thought to occur through the formation of hydrogen bonds between the hydroxyl group of 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol and the carbonyl group of amyloid-beta. This binding property of 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol can be utilized for imaging amyloid-beta plaques in the brain.
Biochemical and Physiological Effects:
1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been found to exhibit low toxicity and good stability in biological systems. It has been shown to have good blood-brain barrier penetration, which makes it a promising candidate for imaging amyloid-beta plaques in the brain. In addition to its diagnostic potential, 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has also been studied for its potential therapeutic applications in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its selectivity for amyloid-beta plaques. This selectivity allows for the specific imaging of amyloid-beta plaques in the brain, which can aid in the diagnosis and monitoring of Alzheimer's disease. However, one of the limitations of using 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is its relatively low binding affinity for amyloid-beta plaques compared to other imaging agents.
Zukünftige Richtungen
There are several future directions for the research on 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol. One of the areas of interest is the development of 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol derivatives with increased binding affinity for amyloid-beta plaques. Another potential direction is the use of 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol for the imaging of other protein aggregates in the brain, such as tau protein aggregates, which are also associated with Alzheimer's disease. Furthermore, the potential therapeutic applications of 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol in the treatment of Alzheimer's disease and other neurodegenerative disorders warrant further investigation.
Synthesemethoden
The synthesis of 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol can be achieved through various methods. One of the commonly used methods involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with isobutyryl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium borohydride to yield the final product, 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol.
Wissenschaftliche Forschungsanwendungen
1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential use as a diagnostic tool for Alzheimer's disease. It has been found that 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol can selectively bind to amyloid-beta plaques, which are one of the hallmarks of Alzheimer's disease. This binding property of 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol can be utilized to detect the presence and distribution of amyloid-beta plaques in the brain, which can aid in the early diagnosis of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10(2)13(17)16-14(18,9-11(3)15-16)12-7-5-4-6-8-12/h4-8,10,18H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPTWLYHJAIQLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-[4-(diethylamino)-2-methylphenyl]-3-methoxy-2-naphthamide](/img/structure/B5083687.png)

![3-[(3,4-dihydro-1H-isochromen-1-ylcarbonyl)oxy]-N,N-diethyl-N-methyl-1-butanaminium iodide](/img/structure/B5083696.png)
![(3R*,4R*)-1-(4-isopropylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5083708.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B5083712.png)
![N-[3-({[(3-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5083731.png)
![5-{3-allyl-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5083736.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5083740.png)

![ethyl 4-chloro-5-[(cyclohexylamino)methyl]-3-methyl-1-benzofuran-2-carboxylate oxalate](/img/structure/B5083750.png)
![N-(4-ethoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5083758.png)
![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5083765.png)
![dimethyl 2-({[(4'-methyl-4-biphenylyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5083768.png)